4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
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Overview
Description
Synthesis Analysis
Anilines can be synthesized through various methods. One common method is the reduction of nitroarenes . Another approach involves the palladium-catalyzed amination .Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to an amino group. This structure can be modified to create a wide variety of compounds with different properties .Chemical Reactions Analysis
Anilines are very reactive and can undergo a variety of chemical reactions. They are particularly prone to electrophilic aromatic substitution due to the activating effect of the amino group .Physical and Chemical Properties Analysis
Anilines generally have a high boiling point and are often liquids at room temperature. They are usually soluble in water and have a characteristic fishy odor .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Bioactive Compounds : The compound 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline has been used in the synthesis and characterization of novel bioactive natural product analogs. These analogs exhibited antitumor activity toward various cell lines, demonstrating the potential of this compound in drug discovery and cancer research (Maftei et al., 2013).
Development of Amines for Polymerization : The compound has also been utilized in the synthesis of (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines. These amines are promising monomers for oxidative and radical polymerizations, indicating the compound's utility in the field of polymer science (Tarasenko et al., 2017).
Antitumor Activity of Derivatives : Further research into the antitumor activity of derivatives of this compound revealed that certain compounds exhibited significant antitumor properties. This highlights the potential of these compounds in cancer treatment and the importance of continued research in this area (Maftei et al., 2016).
Chemical Properties and Applications
Exploration of Chemical Properties : The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a related compound, were examined. The study explored reactions such as acylation, oxidation, and transformation of the oxadiazole ring, contributing to our understanding of the compound's reactivity and potential applications in various chemical syntheses (Stepanov et al., 2019).
Synthesis of Novel Anilines : The compound was used in an efficient one-pot synthesis method to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif. This demonstrates its utility in creating complex molecules with potential applications in pharmaceuticals and materials science (Tarasenko et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARUJXBQHAORJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649651 |
Source
|
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6674-17-5 |
Source
|
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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